
Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate is an organic compound with a unique stereochemistry It is a methyl ester derivative of 2-phenylcyclobutane-1-carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be facilitated by using diazo compounds, ylides, or carbene intermediates . The reaction conditions often include the use of strong bases or acids to promote cyclization and esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer more efficient and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific optical and mechanical properties.
Mecanismo De Acción
The mechanism by which Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1S,2R)-2-cyano-2-phenylcyclopropanecarboxylate
- (1S,2R)-1-Hydroxy-1-phenylpropan-2-ylimino-methylphenol
Uniqueness
Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11-/m0/s1 |
Clave InChI |
HYKSBYAKIAMERH-QWRGUYRKSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC[C@H]1C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CCC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


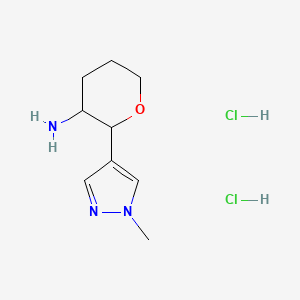
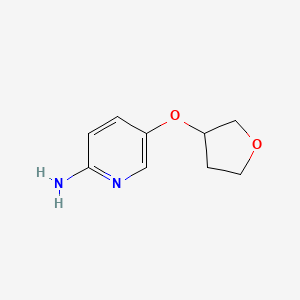
![5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B15278277.png)
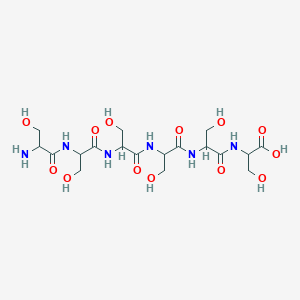
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)

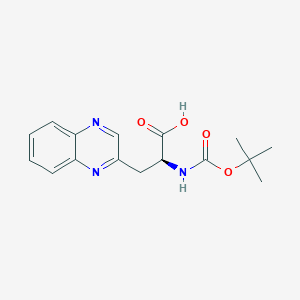
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
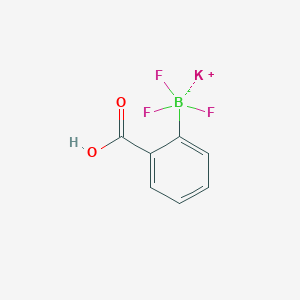
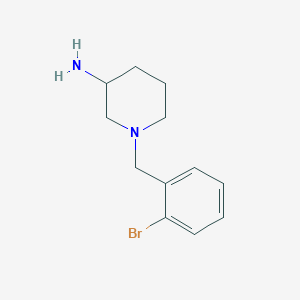
![4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15278331.png)
![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)


